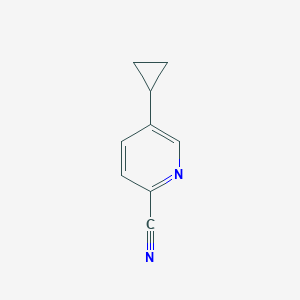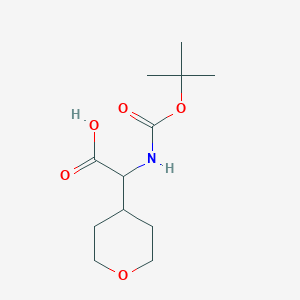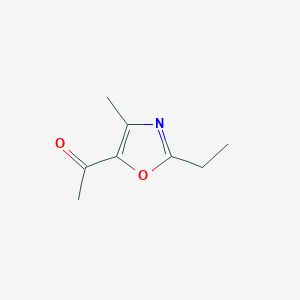
5-Acetyl-2-ethyl-4-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-ethyl-4-methyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It is a colorless, odorless, and crystalline solid that is commonly used in scientific research. This compound is synthesized through a simple and efficient method and has various applications in the field of chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-ethyl-4-methyloxazole is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-Acetyl-2-ethyl-4-methyloxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Acetyl-2-ethyl-4-methyloxazole in lab experiments is its simple and efficient synthesis method. Additionally, it has various applications in scientific research and has been shown to exhibit antibacterial, antifungal, and antitumor activities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many future directions for the use of 5-Acetyl-2-ethyl-4-methyloxazole in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Additionally, this compound can be used in the development of new fluorescent probes for bioimaging. Further research can also be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, 5-Acetyl-2-ethyl-4-methyloxazole is a heterocyclic organic compound that has various applications in scientific research. It is synthesized through a simple and efficient method and has been shown to exhibit antibacterial, antifungal, and antitumor activities. This compound has many potential applications in the development of new drugs and pharmaceuticals and can be used in the development of new fluorescent probes for bioimaging. Further research can be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Scientific Research Applications
5-Acetyl-2-ethyl-4-methyloxazole has various applications in scientific research. It is commonly used as a building block in the synthesis of other heterocyclic compounds. It is also used in the development of new drugs and pharmaceuticals. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been used in the synthesis of fluorescent probes for bioimaging.
properties
CAS RN |
167405-19-8 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(2-ethyl-4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3 |
InChI Key |
FANPJBIOQFNELR-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(O1)C(=O)C)C |
Canonical SMILES |
CCC1=NC(=C(O1)C(=O)C)C |
synonyms |
Ethanone, 1-(2-ethyl-4-methyl-5-oxazolyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

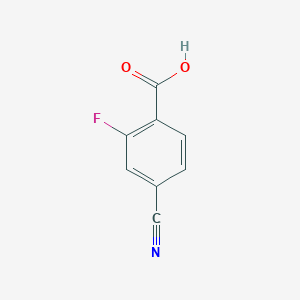
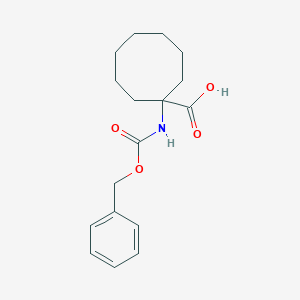
![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)

